
4-(Benzyloxy)-5-bromo-2-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(Benzyloxy)-5-bromo-2-fluorophenol” is likely an organic compound that belongs to the phenol family. It appears to have a benzene ring (phenol group) with a benzyloxy group (benzyl ether of a hydroxy group), a bromine atom, and a fluorine atom attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the benzyloxy group, the bromine atom, and the fluorine atom to the phenol group. The exact methods would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the positions of the benzyloxy group, the bromine atom, and the fluorine atom on the phenol ring. The exact structure could be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzyloxy group, the bromine atom, and the fluorine atom could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured using various analytical techniques .Applications De Recherche Scientifique
Synthesis of Radiopharmaceuticals
4-[¹⁸F]Fluorophenol, a derivative of 4-(Benzyloxy)-5-bromo-2-fluorophenol, is utilized in radiopharmaceuticals. Bis(4-benzyloxyphenyl)iodonium salts, related to this compound, have been effective as precursors for the radiosynthesis of 4-[¹⁸F]fluorophenol, a key intermediate compound for creating more complex molecules with a 4-[¹⁸F]fluorophenoxy moiety. This process has been optimized using microwave heating for increased yield (Helfer et al., 2013).
Fluorescent Probes for Sensing Metal Cations and pH
Fluorophenol derivatives, closely related to this compound, are used in the development of fluorescent probes. These probes are particularly sensitive to pH changes and can detect metal cations such as magnesium and zinc. This high sensitivity and selectivity are attributed to the acidity of the fluorophenol moiety (Tanaka et al., 2001).
Antioxidant Properties
Compounds structurally similar to this compound have been studied for their antioxidant properties. For example, various bromophenols have shown significant antioxidant activity in both biochemical and cellular assays. This suggests potential applications in preventing oxidative deterioration of food (Olsen et al., 2013).
Pharmaceutical Synthesis
This compound and its derivatives are important in synthesizing active pharmaceutical intermediates (APIs). For instance, 4-benzyloxy propiophenone, a derivative, is used in the production of drugs like Ifenprodil. An innovative synthesis method involving liquid-liquid-liquid phase-transfer catalysis has been developed to minimize waste and enhance selectivity (Yadav & Sowbna, 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for the study of this compound could include further investigations into its synthesis, properties, and potential applications. This could involve more detailed studies of its molecular structure, chemical reactivity, and mechanism of action, as well as the development of new methods for its synthesis .
Propriétés
IUPAC Name |
5-bromo-2-fluoro-4-phenylmethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO2/c14-10-6-12(16)11(15)7-13(10)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMAMBWNIYPWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)F)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


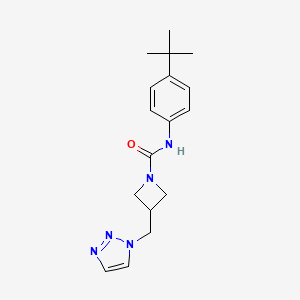
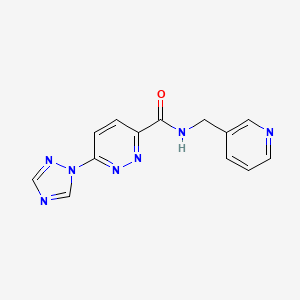
![N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2609625.png)
![3-(2-fluorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2609626.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate](/img/structure/B2609627.png)
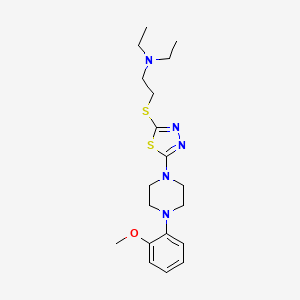
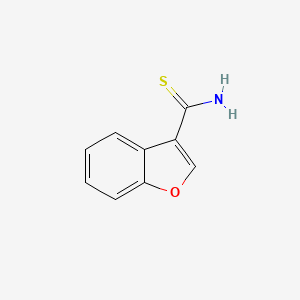
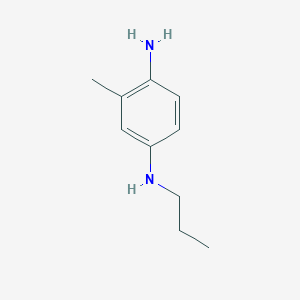
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2609634.png)

![N-(4-ethylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2609636.png)

